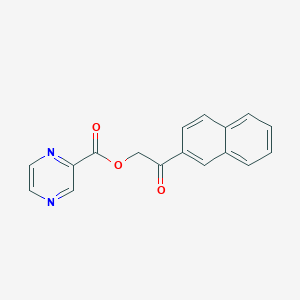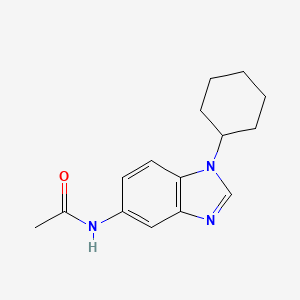![molecular formula C17H17ClN4O B5830833 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine, also known as CAP, is a pyrimidine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CAP has been shown to possess various pharmacological effects, including antipsychotic, anxiolytic, and antidepressant properties.
Mecanismo De Acción
The exact mechanism of action of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been proposed that 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects:
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects. 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has also been shown to decrease glutamate levels in the hippocampus, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and high yield. It has also been extensively studied in animal models, providing a wealth of data for researchers. However, 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. It also has limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, there is a need to develop more efficient synthesis methods and improve its solubility and bioavailability for better efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine involves the reaction of 2,4-diaminopyrimidine with 3-(2-chlorophenyl)acryloyl chloride in the presence of a piperazine catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine as a white solid. The synthesis method has been optimized to yield high purity and high yield of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine.
Aplicaciones Científicas De Investigación
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models. 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c18-15-5-2-1-4-14(15)6-7-16(23)21-10-12-22(13-11-21)17-19-8-3-9-20-17/h1-9H,10-13H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJRIWOGOIFRJF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5830762.png)
![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)


![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)
